![molecular formula C12H8BrFN4S B11052827 6-(3-Bromo-4-fluorophenyl)-3-cyclopropyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B11052827.png)

6-(3-Bromo-4-fluorophenyl)-3-cyclopropyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

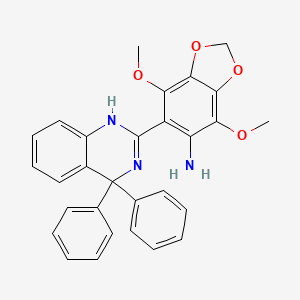

6-(3-Bromo-4-fluorophenyl)-3-cyclopropyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole is a heterocyclic compound that combines a triazole ring with a thiadiazole ring.

Vorbereitungsmethoden

Synthesewege und Reaktionsbedingungen

Die Synthese von 6-(3-Brom-4-fluorphenyl)-3-cyclopropyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol beinhaltet typischerweise die Cyclisierung geeigneter Vorläufer. Ein gängiges Verfahren umfasst die Reaktion von 3-Brom-4-fluoranilin mit Cyclopropylisothiocyanat zur Bildung eines Zwischenprodukts, das dann mit Hydrazinhydrat cyclisiert wird, um die gewünschte Triazolothiadiazolstruktur zu erhalten . Die Reaktionsbedingungen umfassen oft das Erhitzen in Lösungsmitteln wie Ethanol oder Dimethylformamid (DMF) unter Rückfluss.

Industrielle Produktionsverfahren

Die industrielle Produktion dieser Verbindung kann ähnliche Synthesewege umfassen, die jedoch für die großtechnische Produktion optimiert sind. Dies beinhaltet die Verwendung von kontinuierlichen Strömungsreaktoren, um die Reaktionswirksamkeit und Ausbeute zu verbessern. Katalysatoren und automatisierte Systeme können ebenfalls eingesetzt werden, um eine gleichbleibende Qualität und Skalierbarkeit zu gewährleisten.

Analyse Chemischer Reaktionen

Reaktionstypen

Oxidation: Die Verbindung kann Oxidationsreaktionen eingehen, insbesondere am Schwefelatom im Thiadiazolring.

Reduktion: Reduktionsreaktionen können den Triazolring angreifen, was möglicherweise zu Ringöffnung oder Hydrierung führt.

Substitution: Der aromatische Ring ermöglicht elektrophile Substitutionsreaktionen, wie z. B. Halogenierung oder Nitrierung.

Häufige Reagenzien und Bedingungen

Oxidation: Reagenzien wie Wasserstoffperoxid oder Kaliumpermanganat in sauren oder basischen Bedingungen.

Reduktion: Katalytische Hydrierung unter Verwendung von Palladium auf Kohlenstoff (Pd/C) oder Lithiumaluminiumhydrid (LiAlH4).

Substitution: Halogenierung mit Brom oder Chlor in Gegenwart eines Lewis-Säure-Katalysators wie Aluminiumchlorid (AlCl3).

Hauptprodukte

Oxidation: Sulfoxide oder Sulfone.

Reduktion: Reduzierte Triazolderivate.

Substitution: Halogenierte oder nitrierte Derivate des aromatischen Rings.

Wissenschaftliche Forschungsanwendungen

Chemie

In der Chemie wird diese Verbindung als Baustein für die Synthese komplexerer Moleküle verwendet. Ihre einzigartige Struktur ermöglicht die Erforschung neuer chemischer Reaktionen und Wege.

Biologie

Biologisch gesehen hat sich 6-(3-Brom-4-fluorphenyl)-3-cyclopropyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol als vielversprechendes antimikrobielles Mittel erwiesen. Es kann das Wachstum verschiedener bakterieller und Pilzstämme hemmen, was es zu einem Kandidaten für die Entwicklung neuer Antibiotika macht .

Medizin

In der Medizin wird diese Verbindung auf ihre Antikrebs-Eigenschaften untersucht. Es wurde festgestellt, dass es in Krebszellen Apoptose induziert und in präklinischen Studien das Tumorwachstum hemmt .

Industrie

Industriell kann diese Verbindung bei der Entwicklung neuer Materialien mit bestimmten Eigenschaften eingesetzt werden, wie z. B. verbesserter thermischer Stabilität oder elektrischer Leitfähigkeit.

5. Wirkmechanismus

Der Wirkmechanismus von 6-(3-Brom-4-fluorphenyl)-3-cyclopropyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol beinhaltet seine Interaktion mit spezifischen molekularen Zielstrukturen. So wird seine antimikrobielle Aktivität auf seine Fähigkeit zurückgeführt, bakterielle Zellmembranen zu stören und essentielle Enzyme zu hemmen . In Krebszellen induziert es Apoptose durch die Aktivierung von Caspasen und den mitochondrialen Weg .

Wirkmechanismus

The mechanism of action of 6-(3-Bromo-4-fluorophenyl)-3-cyclopropyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole involves its interaction with specific molecular targets. For instance, its antimicrobial activity is attributed to its ability to disrupt bacterial cell membranes and inhibit essential enzymes . In cancer cells, it induces apoptosis through the activation of caspases and the mitochondrial pathway .

Vergleich Mit ähnlichen Verbindungen

Ähnliche Verbindungen

- 6-(3-Brom-4-fluorphenyl)-3-cyclopropyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazin

- 6-(3-Brom-4-fluorphenyl)-3-cyclopropyl[1,2,4]triazolo[3,4-b][1,3,4]oxadiazol

Einzigartigkeit

Im Vergleich zu ähnlichen Verbindungen zeigt 6-(3-Brom-4-fluorphenyl)-3-cyclopropyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol einzigartige biologische Aktivitäten aufgrund des Vorhandenseins sowohl des Triazol- als auch des Thiadiazolrings. Diese Doppelringstruktur verstärkt seine Fähigkeit, mit mehreren biologischen Zielstrukturen zu interagieren, was es zu einer vielseitigen Verbindung in der Medikamentenentwicklung macht .

Eigenschaften

Molekularformel |

C12H8BrFN4S |

|---|---|

Molekulargewicht |

339.19 g/mol |

IUPAC-Name |

6-(3-bromo-4-fluorophenyl)-3-cyclopropyl-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole |

InChI |

InChI=1S/C12H8BrFN4S/c13-8-5-7(3-4-9(8)14)11-17-18-10(6-1-2-6)15-16-12(18)19-11/h3-6H,1-2H2 |

InChI-Schlüssel |

AIQGSFNNDFYILZ-UHFFFAOYSA-N |

Kanonische SMILES |

C1CC1C2=NN=C3N2N=C(S3)C4=CC(=C(C=C4)F)Br |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-Ethoxy-4-(11-oxo-9-phenyl-7,8,9,10,11,12-hexahydrobenzo[a]acridin-12-yl)phenyl acetate](/img/structure/B11052751.png)

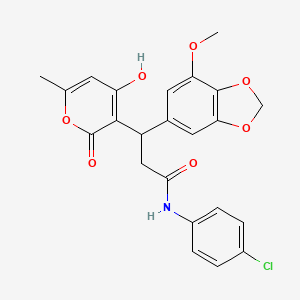

![N-[2-(4-fluorophenyl)ethyl]-3-(4-hydroxy-2-oxo-2H-chromen-3-yl)-3-(7-methoxy-1,3-benzodioxol-5-yl)propanamide](/img/structure/B11052753.png)

![3-(3,4-dimethoxyphenyl)-6-phenyl-4a,7a,8,8a-tetrahydro-3aH-4,8-methano[1,2]oxazolo[4,5-f]isoindole-5,7(4H,6H)-dione](/img/structure/B11052763.png)

![methyl 3-(4-hydroxy-3,5-dimethoxyphenyl)-4-oxo-2,3-dihydro-4H-furo[3,2-c]chromene-2-carboxylate](/img/structure/B11052771.png)

![4-(3,4-dichlorophenyl)-13-(methoxymethyl)-11-methyl-8-thia-3,5,10-triazatricyclo[7.4.0.02,7]trideca-1(13),2(7),3,9,11-pentaen-6-one](/img/structure/B11052783.png)

![Dimethyl 5,5'-[(2-methyl-1-benzothiophen-3-yl)methanediyl]bis(4-hydroxy-2-methylthiophene-3-carboxylate)](/img/structure/B11052789.png)

![5'-fluoro-9,10-dimethyl-5H-spiro[benzimidazo[1,2-c]quinazoline-6,3'-indol]-2'(1'H)-one](/img/structure/B11052796.png)

![8,10-Diamino-7-(4-bromophenyl)-7H-benzo[7,8]chromeno[2,3-B]pyridin-9-YL cyanide](/img/structure/B11052825.png)

![2-methyl-N-[3-(1-methyl-1H-benzimidazol-2-yl)propyl]propanamide](/img/structure/B11052846.png)